Cas no 871507-79-8 (2,8-Dibromoquinoline)

2,8-Dibromoquinoline structure
2,8-Dibromoquinoline structure
Product Name:2,8-Dibromoquinoline
Número CAS:871507-79-8
MF:C9H5Br2N
Megavatios:286.950700521469
MDL:MFCD09788633
CID:1040779
PubChem ID:45925951
Update Time:2024-10-26

2,8-Dibromoquinoline Propiedades químicas y físicas

Nombre e identificación

    • 2,8-Dibromoquinoline
    • 2,8-Dibromo-quinoline
    • 2,5-DIMETHYLTHIOPHENE-3-CARBONYL CHLORIDE
    • AR3599
    • 2,8-Dibromoquinoline (ACI)
    • MDL: MFCD09788633
    • Renchi: 1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
    • Clave inchi: DPABNLZUYUAAFA-UHFFFAOYSA-N
    • Sonrisas: BrC1C=CC2C(=C(C=CC=2)Br)N=1

Atributos calculados

  • Calidad precisa: 284.87900
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • PSA: 12.89000
  • Logp: 3.75980

2,8-Dibromoquinoline Información de Seguridad

2,8-Dibromoquinoline Datos Aduaneros

  • Código HS:2933499090
  • Datos Aduaneros:

    中国海关编码:

    2933499090

    概述:

    2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,8-Dibromoquinoline PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
050615-500mg
2,8-Dibromoquinoline
871507-79-8 95%
500mg
£223.00 2022-03-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-1g
2,8-Dibromo-quinoline
871507-79-8 97%
1g
2968.15CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-5g
2,8-Dibromo-quinoline
871507-79-8 97%
5g
10600.53CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-500mg
2,8-Dibromo-quinoline
871507-79-8 97%
500mg
1908.1CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-250mg
2,8-Dibromo-quinoline
871507-79-8 97%
250mg
1382.31CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-100mg
2,8-Dibromo-quinoline
871507-79-8 97%
100mg
1110.94CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-50mg
2,8-Dibromo-quinoline
871507-79-8 97%
50mg
1000.69CNY 2021-05-08
TRC
B432963-50mg
2,8-Dibromoquinoline
871507-79-8
50mg
$ 50.00 2022-06-07
TRC
B432963-100mg
2,8-Dibromoquinoline
871507-79-8
100mg
$ 70.00 2022-06-07
TRC
B432963-500mg
2,8-Dibromoquinoline
871507-79-8
500mg
$ 230.00 2022-06-07

2,8-Dibromoquinoline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Referencia
New tridentate cyclometalated platinum(II) and palladium(II) complexes of N,2-diphenyl-8-quinolinamine: syntheses, crystal structures, and photophysical properties
Mao, Lisheng; et al, Tetrahedron Letters, 2005, 46(48), 8419-8422

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Referencia
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor
Lord, Anna-Marie; et al, Journal of Medicinal Chemistry, 2009, 52(3), 868-877

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Chlorobenzene ;  rt → 125 °C; 24 h, 125 °C; 125 °C → 50 °C
2.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Referencia
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor
Lord, Anna-Marie; et al, Journal of Medicinal Chemistry, 2009, 52(3), 868-877

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
1.2 Solvents: Water ;  cooled
Referencia
Quinoline-Based Silylium Ions: Synthesis, Structure and Lewis Acidity
Kumar, Nivesh; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3613-3621

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  2 h, 125 °C; 125 °C → 50 °C
1.2 Solvents: Water ;  cooled
2.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
2.2 Solvents: Water ;  cooled
Referencia
Quinoline-Based Silylium Ions: Synthesis, Structure and Lewis Acidity
Kumar, Nivesh; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3613-3621

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Aluminum chloride
2.1 Reagents: Phosphoric tribromide
Referencia
Fe and Co Complexes of Rigidly Planar Phosphino-Quinoline-Pyridine Ligands for Catalytic Hydrosilylation and Dehydrogenative Silylation
Basu, Debashis; et al, Organometallics, 2018, 37(16), 2760-2768

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  rt; 2 h, 155 °C; 155 °C → rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Water ;  0 °C
Referencia
Iron Complexes of Square Planar Tetradentate Polypyridyl-Type Ligands as Catalysts for Water Oxidation
Wickramasinghe, Lanka D.; et al, Journal of the American Chemical Society, 2015, 137(41), 13260-13263

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  2 h, 0 °C
1.2 Solvents: Water ;  cooled
2.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  2 h, 125 °C; 125 °C → 50 °C
2.2 Solvents: Water ;  cooled
3.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
3.2 Solvents: Water ;  cooled
Referencia
Quinoline-Based Silylium Ions: Synthesis, Structure and Lewis Acidity
Kumar, Nivesh; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3613-3621

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate
2.1 Reagents: Aluminum chloride
3.1 Reagents: Phosphoric tribromide
Referencia
Fe and Co Complexes of Rigidly Planar Phosphino-Quinoline-Pyridine Ligands for Catalytic Hydrosilylation and Dehydrogenative Silylation
Basu, Debashis; et al, Organometallics, 2018, 37(16), 2760-2768

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  2 h, 0 °C
1.2 Solvents: Water ;  0 °C
2.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  rt; 2 h, 155 °C; 155 °C → rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C; 140 °C → rt
3.2 Reagents: Water ;  0 °C
Referencia
Iron Complexes of Square Planar Tetradentate Polypyridyl-Type Ligands as Catalysts for Water Oxidation
Wickramasinghe, Lanka D.; et al, Journal of the American Chemical Society, 2015, 137(41), 13260-13263

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  2 h, 0 °C
2.1 Catalysts: Aluminum chloride Solvents: Chlorobenzene ;  rt → 125 °C; 24 h, 125 °C; 125 °C → 50 °C
3.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Referencia
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor
Lord, Anna-Marie; et al, Journal of Medicinal Chemistry, 2009, 52(3), 868-877

2,8-Dibromoquinoline Raw materials

2,8-Dibromoquinoline Preparation Products

2,8-Dibromoquinoline Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:871507-79-8)2,8-Dibromoquinoline
Número de pedido:A862770
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:37
Precio ($):1355.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:871507-79-8)2,8-Dibromoquinoline
A862770
Pureza:99%
Cantidad:5g
Precio ($):1355.0